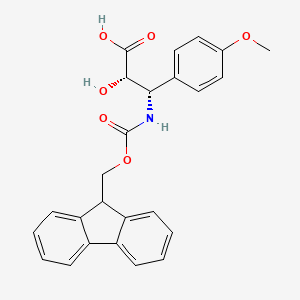
N-(2-Bromo-4-hydroxyphenyl)acetamide
概要
説明
N-(2-Bromo-4-hydroxyphenyl)acetamide: is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom at the 2-position and a hydroxyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of 4-hydroxyacetanilide: The synthesis typically begins with the bromination of 4-hydroxyacetanilide. This reaction involves treating 4-hydroxyacetanilide with bromine in the presence of a suitable solvent, such as acetic acid, to yield N-(2-Bromo-4-hydroxyphenyl)acetamide.
Acetylation of 2-bromo-4-hydroxyaniline: Another route involves the acetylation of 2-bromo-4-hydroxyaniline using acetic anhydride in the presence of a base like pyridine to form this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and acetylation reactions under controlled conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions:
Oxidation: N-(2-Bromo-4-hydroxyphenyl)acetamide can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form N-(2-Bromo-4-aminophenyl)acetamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of N-(2-Bromo-4-oxophenyl)acetamide.
Reduction: Formation of N-(2-Bromo-4-aminophenyl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities. It serves as a lead compound for developing new therapeutic agents.
Industry:
Material Science: N-(2-Bromo-4-hydroxyphenyl)acetamide is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(2-Bromo-4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to form covalent bonds with target molecules, further influencing its biological activity.
類似化合物との比較
N-(4-Bromo-2-hydroxyphenyl)acetamide: Similar structure but with different substitution pattern.
N-(2-Bromo-4-methoxyphenyl)acetamide: Similar structure with a methoxy group instead of a hydroxyl group.
N-(2-Chloro-4-hydroxyphenyl)acetamide: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness: N-(2-Bromo-4-hydroxyphenyl)acetamide is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in halogen bonding, while the hydroxyl group allows for hydrogen bonding and increased solubility in polar solvents. These properties make it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
N-(2-bromo-4-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)10-8-3-2-6(12)4-7(8)9/h2-4,12H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFVPIONPFBCMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10605126 | |
| Record name | N-(2-Bromo-4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97868-28-5 | |
| Record name | N-(2-Bromo-4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















